カンデサルタンアシルグルクロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Candesartan Acyl-Glucuronide, also known as Candesartan Acyl-Glucuronide, is a useful research compound. Its molecular formula is C30H28N6O9 and its molecular weight is 616.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Candesartan Acyl-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Candesartan Acyl-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬物誘発性毒性の媒介物質
カンデサルタンアシルグルクロン酸などのアシルグルクロン酸 (AG) 代謝物は、薬物誘発性毒性の潜在的な媒介物質としての役割について研究されてきました {svg_1}. これらの代謝物は、いくつかの生物学的システムと相互作用し、主要な酵素やトランスポーターを阻害します {svg_2}. しかし、この反応性薬物抱合体群の研究における困難さのために、薬物誘発性毒性におけるこれらの役割は依然として議論の的です {svg_3}.
カルボン酸薬物の生体活性化
カンデサルタンアシルグルクロン酸は、カルボン酸薬物の生体活性化の産物です {svg_4}. この過程により、1-β-O-アシルグルクロン酸エステル誘導体が形成され、多くの場合、血漿中を循環した後、尿や胆汁中に排泄されます {svg_5}.
生体分子の共有結合修飾
カンデサルタンアシルグルクロン酸は、タンパク質、脂質、核酸などの生体分子を共有結合的に修飾できる程度の求電子性を示します {svg_6}. これらの修飾は、高分子上の求核性中心へのトランスアシル化、またはタンパク質残基のグリコシル化のいずれかによって起こります {svg_7}.
4. シトクロムP450 2C8 (CYP2C8)の阻害 カンデサルタンアシルグルクロン酸は、パクリタキセルなどの特定の薬物のCYP2C8媒介代謝を阻害することが判明しています {svg_8}. この阻害は、他の形態のカンデサルタンよりもカンデサルタンアシルグルクロン酸で強い {svg_9}.
薬物相互作用の潜在的な媒介物質
CYP2C8に対する阻害効果のために、カンデサルタンアシルグルクロン酸は、薬物相互作用を潜在的に媒介する可能性があります {svg_10}. たとえば、カンデサルタンとパクリタキセルなどのCYP2C8基質の併用投与は、薬物の代謝変化をもたらす可能性があります {svg_11}.
肝細胞への能動輸送
カンデサルタンアシルグルクロン酸は、有機アニオン輸送ポリペプチド (OATP) によって肝細胞に能動的に輸送されます {svg_12}. この輸送過程は飽和性であり、他の化合物によって阻害される可能性があります {svg_13}.
作用機序
Target of Action
Candesartan Acyl-Glucuronide, a metabolite of Candesartan, primarily targets the Type-1 Angiotensin II receptor (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of Angiotensin II, a potent vasoconstrictor .
Mode of Action
Candesartan Acyl-Glucuronide, like its parent compound Candesartan, acts as an Angiotensin Receptor Blocker (ARB) . It selectively blocks the binding of Angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, leading to an overall decrease in blood pressure .
Biochemical Pathways
Candesartan Acyl-Glucuronide affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the action of Angiotensin II, disrupting the RAAS pathway . This leads to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduction in fluid volume .
Moreover, Candesartan Acyl-Glucuronide has been found to inhibit the CYP2C8-mediated metabolism of certain drugs, such as paclitaxel . This suggests that it may have a significant impact on drug-drug interactions .
Pharmacokinetics
The pharmacokinetics of Candesartan Acyl-Glucuronide is closely related to that of its parent compound, Candesartan. Candesartan is rapidly and completely absorbed, with a half-life of approximately 3.5 to 4 hours . It is best described by a two-compartment body model, with a clearance of 14.1 L/h, a central volume of distribution of 118 L, and a peripheral volume of 272 L .
Candesartan is converted to its active metabolite, Candesartan Acyl-Glucuronide, during absorption in the gastrointestinal tract . This metabolite is actively transported into hepatocytes by organic anion-transporting polypeptides (OATPs), suggesting that it may have a significant impact on drug-drug interactions .
In addition, Candesartan Acyl-Glucuronide’s inhibition of CYP2C8 can affect the metabolism of other drugs, potentially leading to drug-drug interactions . For example, it has been found to inhibit the metabolism of paclitaxel, a chemotherapy medication .
Action Environment
The action of Candesartan Acyl-Glucuronide can be influenced by various environmental factors. For instance, its bioactivation and subsequent effects can be affected by the presence of other drugs, leading to potential drug-drug interactions .
Furthermore, the compound’s stability and efficacy can be influenced by physiological conditions such as pH and the presence of certain enzymes . For example, the formation of Candesartan Acyl-Glucuronide is facilitated by UDP-glucuronosyltransferase (UGT) enzymes .
将来の方向性
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . Future research may focus on further elucidating the role of these metabolites in drug toxicity and developing methods to predict their behavior in drug discovery .
生化学分析
Biochemical Properties
Candesartan Acyl-Glucuronide interacts with several biomolecules, including enzymes such as Cytochrome P450 (CYP) 2C8 and proteins like organic anion-transporting polypeptides (OATP) 1B1 and OATP1B3 . These interactions can influence the metabolism of other drugs, such as paclitaxel .
Cellular Effects
Candesartan Acyl-Glucuronide can affect various types of cells and cellular processes. It influences cell function by interacting with enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Candesartan Acyl-Glucuronide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the CYP2C8-mediated metabolism of paclitaxel, with the strongest inhibition observed for Candesartan Acyl-Glucuronide .
Metabolic Pathways
Candesartan Acyl-Glucuronide is involved in metabolic pathways that include enzymes such as UDP-glucuronosyltransferase (UGT) 1A10 and UGT2B7 . It can also affect metabolic flux or metabolite levels.
Transport and Distribution
Candesartan Acyl-Glucuronide is transported and distributed within cells and tissues. It interacts with transporters like OATP1B1 and OATP1B3, which can affect its localization or accumulation .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway of Candesartan Acyl-Glucuronide involves the acylation of Candesartan with a suitable acylating agent followed by glucuronidation using a glucuronidation reagent.", "Starting Materials": [ "Candesartan", "Acylating agent", "Glucuronidation reagent", "Solvents" ], "Reaction": [ "Step 1: Candesartan is dissolved in a suitable solvent and reacted with an excess of acylating agent under reflux conditions.", "Step 2: The reaction mixture is cooled and the excess acylating agent is removed by filtration or extraction.", "Step 3: The resulting acylated Candesartan intermediate is dissolved in a suitable solvent and reacted with a glucuronidation reagent under mild conditions.", "Step 4: The reaction mixture is purified by chromatography or other suitable methods to obtain the final product, Candesartan Acyl-Glucuronide." ] } | |
CAS番号 |
180603-77-4 |
分子式 |
C30H28N6O9 |
分子量 |
616.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H28N6O9/c1-2-43-30-31-20-9-5-8-19(28(42)45-29-24(39)22(37)23(38)25(44-29)27(40)41)21(20)36(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-34-35-33-26/h3-13,22-25,29,37-39H,2,14H2,1H3,(H,40,41)(H,32,33,34,35)/t22-,23-,24+,25-,29-/m0/s1 |
InChIキー |
IQMPSFXZXNRDMY-GMQKQUAPSA-N |
異性体SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
正規SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
同義語 |
1-[2-Ethoxy-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylateβ-D-Glucopyranuronic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。